1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one
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Overview
Description
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an acetyl group at the third position and a phenyl group at the first position of the pyrazole ring, along with a propanone side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Similar structure but with two pyrazole rings.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Contains a carboxylic acid group instead of an acetyl group.
1-Phenyl-1H-pyrazol-3-ol: Lacks the propanone side chain and has a hydroxyl group at the third position.
Uniqueness: 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
825633-19-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(3-acetyl-1-phenylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(18)12-9-16(15-14(12)10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
VFTDFAVXUFBWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(N=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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